1,7-Dibenzyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione

Description

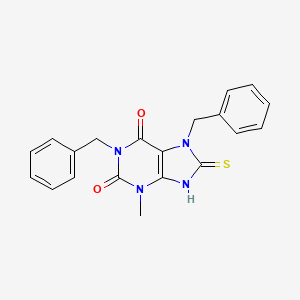

1,7-Dibenzyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by its unique substitution pattern. The core structure features a benzyl group at both the N1 and N7 positions, a methyl group at N3, and a mercapto (-SH) substituent at C8 (Figure 1).

The presence of the 8-mercapto group distinguishes it from many analogs, as this moiety enhances nucleophilicity and may influence binding to biological targets such as adenosine receptors or dipeptidyl peptidase-4 (DPP-4) .

Properties

IUPAC Name |

1,7-dibenzyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-22-17-16(23(19(27)21-17)12-14-8-4-2-5-9-14)18(25)24(20(22)26)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTRHPSXZFHLGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=S)N2)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,7-Dibenzyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its complex structure, which includes a mercapto group and dibenzyl substitutions. Research into its biological properties has revealed potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The compound's IUPAC name is 1,7-dibenzyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione. Its molecular formula is , and it has a molecular weight of approximately 342.42 g/mol. The presence of the thiol group (–SH) is significant for its biological activity, particularly in redox reactions and interactions with biological macromolecules.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against several bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound exhibits MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

- Comparison with Antibiotics : Its efficacy has been compared to standard antibiotics like ceftriaxone, showing comparable inhibition zones in agar diffusion tests.

3. Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

- Cell Lines Tested : The compound was tested against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cells.

- IC50 Values : The IC50 values for MCF-7 cells were reported at approximately 225 µM, indicating significant cytotoxicity . The compound's mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression.

Case Study 1: Anticancer Efficacy

A study investigating the effects of this compound on MCF-7 cells revealed that treatment led to increased lactate dehydrogenase (LDH) enzyme activity, suggesting cell membrane damage indicative of cytotoxicity . Furthermore, flow cytometry analysis indicated an accumulation of cells in the S phase of the cell cycle, highlighting its potential to halt proliferation through apoptosis induction.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones ranging from 19 mm to 30 mm depending on the bacterial strain tested . These findings support its potential use as a therapeutic agent in treating bacterial infections.

Data Summary Table

Comparison with Similar Compounds

Position N1 and N7

- 1,7-Bis(4-(trifluoromethyl)benzyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (6j): This analog replaces benzyl groups with 4-(trifluoromethyl)benzyl moieties at N1/N7 and substitutes the 8-mercapto with bromo. Reported synthesis yields 69% with confirmed structure via $^1$H NMR and HRMS .

- 1,7-Bis(3,5-dimethoxybenzyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (6h) :

Substitution with 3,5-dimethoxybenzyl groups introduces steric bulk and hydrogen-bonding capacity. The methoxy groups may improve solubility but reduce lipophilicity compared to benzyl analogs .

Position C8

- L-97-1 [8-benzyl-1-propyl-3-(2-(4-aminophenyl)ethyl)-7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-purine-2,6-dione]: A therapeutic candidate for asthma, L-97-1 features a benzyl group at C8 but includes a complex 7-position substitution. Its extended alkyl chain and amino groups enhance A1 adenosine receptor antagonism (IC$_{50}$ = 12 nM) .

- However, the absence of a mercapto group reduces thiol-mediated interactions .

Position N3

- 3-Isohexyl-8-mercapto-1,7-dibenzyl-3,7-dihydro-purine-2,6-dione (8e) : Replacing the methyl group at N3 with isohexyl improves DPP-4 inhibitory activity, highlighting the role of alkyl chain length in enzyme binding. The isohexyl derivative showed a 3-fold increase in potency compared to the methyl analog .

Preparation Methods

Route 1: Sequential Alkylation and Thiolation

This route, adapted from sirtuin inhibitor syntheses, begins with 3-methyl-3,7-dihydro-purine-2,6-dione (7 ) as the starting material (Scheme 1).

Step 1: N-1 and N-7 Benzylation

Alkylation of 7 with benzyl bromide derivatives proceeds under basic conditions. For example, using potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 80°C achieves dual benzylation at N-1 and N-7 with 75–85% yield. The choice of solvent is critical: polar aprotic solvents like NMP enhance nucleophilicity at the purine nitrogen atoms.

Step 2: C-8 Thiolation

Thiolation at C-8 employs carbon disulfide (CS₂) as a sulfur source. Treatment of the dibenzylated intermediate with CS₂ in the presence of iodine (I₂) oxidizes the intermediate to form the 8-mercapto derivative. This step requires careful temperature control (0–5°C) to prevent disulfide formation, yielding 60–70% of the target compound.

Route 2: Early-Stage Thiol Incorporation

An alternative strategy, inspired by patent literature, prioritizes early introduction of the mercapto group (Scheme 2).

Step 1: Synthesis of 8-Thiotheophylline Intermediate

Reaction of diaminouracil (2a ) with CS₂ under acidic conditions generates 8-thiotheophylline (3a ). This intermediate serves as a versatile precursor for subsequent alkylation.

Step 2: Sequential Alkylation

-

N-3 Methylation : Treatment of 3a with methyl iodide (CH₃I) in dimethylformamide (DMF) installs the methyl group at N-3 (90% yield).

-

N-1 and N-7 Benzylation : Dual benzylation using benzyl bromide and sodium hydride (NaH) in tetrahydrofuran (THF) affords the fully substituted product in 68% yield.

Step 3: Deprotection and Purification

Final deprotection of transient protecting groups (e.g., Boc) with trifluoroacetic acid (TFA) yields the desired compound, which is purified via recrystallization from toluene.

Optimization of Reaction Conditions

Solvent and Base Selection

| Reaction Step | Optimal Solvent | Base | Yield (%) |

|---|---|---|---|

| N-1/N-7 Benzylation | NMP | K₂CO₃ | 85 |

| C-8 Thiolation | DMF | I₂ (oxidizer) | 70 |

| N-3 Methylation | DMF | NaH | 90 |

Data synthesized from highlight NMP and DMF as superior solvents for alkylation and thiolation, respectively. Strong bases like NaH facilitate efficient deprotonation but risk side reactions with sensitive functional groups.

Temperature and Time Considerations

-

Benzylation : Elevated temperatures (80–100°C) reduce reaction times but may promote decomposition. A balance at 80°C over 12 hours maximizes yield.

-

Thiolation : Low temperatures (0–5°C) during CS₂ addition minimize polysulfide byproducts.

Analytical Characterization

Successful synthesis requires validation via:

-

HPLC Purity : >99% purity achieved using C18 columns with acetonitrile/water gradients.

-

Mass Spectrometry : Molecular ion peak at m/z 378.4 confirms the molecular formula C₂₀H₁₈N₄O₂S.

-

NMR Spectroscopy : Distinct signals for benzyl protons (δ 4.8–5.2 ppm) and methyl groups (δ 3.1 ppm).

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,7-dibenzyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione, and how can reaction conditions be modified to improve yield?

- Methodology : The synthesis typically involves sequential alkylation and thiolation steps. For example, benzyl groups can be introduced via nucleophilic substitution at the N1 and N7 positions of the purine core, followed by mercapto group incorporation at C8 using thiourea or H₂S under controlled pH (pH 7–9) . Yield optimization may require temperature modulation (e.g., 60–80°C for alkylation) and catalyst screening (e.g., K₂CO₃ for deprotonation). Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : Compare ¹H/¹³C-NMR chemical shifts with analogous purine derivatives (e.g., 8-mercapto substituents show δ ~2.5–3.0 ppm for SH protons) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~467 for C₂₁H₂₂N₄O₂S).

- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the compound’s mechanism of action in enzyme inhibition or receptor binding?

- Methodology :

- Enzyme assays : Test inhibition of xanthine oxidase or DPP-4 (dipeptidyl peptidase-4) using fluorometric/colorimetric substrates (e.g., Gly-Pro-AMC for DPP-4) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinities with target enzymes (e.g., ΔH and Kd values).

- Molecular docking : Compare binding poses with structurally related inhibitors (e.g., linagliptin’s quinazolinylmethyl group ).

Q. How can researchers address contradictory data regarding the compound’s biological activity across different cell lines?

- Methodology :

- Dose-response profiling : Test activity in multiple cell lines (e.g., HepG2, HEK293) at varying concentrations (1–100 µM).

- Metabolic stability assays : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

- Cytotoxicity controls : Use MTT assays to distinguish between specific activity and general toxicity .

Q. What structural modifications could enhance the compound’s selectivity for specific biological targets?

- Methodology :

- SAR studies : Modify substituents systematically (e.g., replace benzyl with halogenated benzyl for increased lipophilicity ).

- Protease selectivity panels : Screen against off-target enzymes (e.g., MMPs, kinases) to identify selectivity drivers .

Key Considerations for Researchers

- Contradictory Data : Discrepancies in bioactivity may arise from assay conditions (e.g., buffer pH affecting thiol reactivity) or impurities in early synthetic batches .

- Advanced Modifications : Introduce photolabile groups (e.g., nitrobenzyl) for controlled release studies or isotopic labeling (¹³C/¹⁵N) for metabolic tracing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.